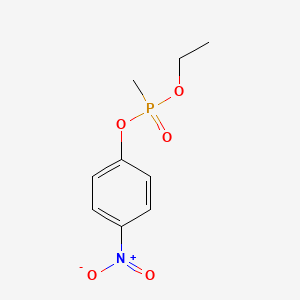
2-(Tridecyloxy)ethanol
Vue d'ensemble
Description
2-(Tridecyloxy)ethanol, also known as Ethylene glycol monotridecyl ether, is a chemical compound with the molecular formula C15H32O2 . It has a molecular weight of 244.413380 g/mol . It is also known by other synonyms such as Trideceth-5, Trideceth-6, Trideceth-8, Trideceth-9, Trideceth-10, Trideceth-11, Trideceth-12, Trideceth-15, Trideceth-20, Trideceth-50, Emulphogene BC 720, PEG-5 Tridecyl ether, PEG-6 Tridecyl ether, PEG-8 Tridecyl ether, PEG-9 Tridecyl ether, PEG-10 Tridecyl ether, PEG-11 Tridecyl ether, PEG-12 Tridecyl ether, PEG-15 Tridecyl ether .
Molecular Structure Analysis
The 2-(Tridecyloxy)ethanol molecule contains a total of 48 bond(s). There are 16 non-H bond(s), 14 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .Applications De Recherche Scientifique
Interaction with Pharmaceuticals
- Ethanol can interact with drugs like imipramine, a tricyclic antidepressant, potentially leading to toxic interactions when combined with alcohol intake. This interaction was studied using human liver microsomes, revealing that ethanol significantly inhibits the production of certain metabolites of imipramine, which could suggest an enhanced toxicity in the human body when both substances are used simultaneously (Tanaka, Nakamura, Terada, & Honda, 2007).
Extraction and Separation Processes
- Ethanol's role in the separation processes of alcohols from water has been examined. A study highlighted the potential of using an ionic liquid for the extraction of alcohol from water, which could have implications in the industrial separation of ethanol and other alcohols from their mixtures (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
Biochemical Analysis
- An enzymatic method for measuring ethanol has been developed to analyze acid extracts of blood, liver, and other biological materials. This method focuses on the quantitative and rapid oxidation of ethanol, offering a precise way to measure ethanol concentrations in various biological samples (Cornell & Veech, 1983).
Pharmacokinetic and Pharmacodynamic Drug Interactions
- Ethanol is metabolized by alcohol dehydrogenase and the cytochrome P450 enzyme, which are also responsible for the metabolism of other drugs and substances. This makes ethanol a significant player in pharmacokinetic and pharmacodynamic interactions with various drugs, affecting absorption rates, clearance, and physiological responses (Chan & Anderson, 2014).
Organ-Specific Stress Responses
- The effects of ethanol-induced oxidative stress in the liver and brain have been studied, revealing that certain compounds can ameliorate the peroxidative injury caused by ethanol in these organs. This research provides insights into the potential for therapeutic interventions in conditions of ethanol-induced oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Thermodynamic Studies
- The thermodynamic properties of ethanol solutions, particularly in combination with drugs like thioridazine hydrochloride, have been measured to understand the drug’s physico-chemical properties and its action mechanism. Such studies are crucial for drug development and understanding drug interactions in different environments (Cheema et al., 2006).
Sensory Neuron Signaling
- Research on Caenorhabditis elegans has shown that certain signaling pathways in O2 sensory neurons regulate acute functional tolerance to ethanol. This study provides insights into the genetic and molecular mechanisms underlying ethanol tolerance and its effects on behavior and physiology (Chen et al., 2018).
Extraction of Phenolic Alcohols
- The extraction of phenolic alcohols like 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes has been studied. This research is significant for the efficient separation and purification of specific compounds from wastewater or other mixtures (Reis, Freitas, Ferreira, & Carvalho, 2006).
Metabolic Impact Studies
- Studies have been conducted on the impact of ethanol on the metabolism of various compounds in the body, offering insights into how ethanol influences metabolic pathways and the potential consequences of its consumption or exposure (Nicholas et al., 2008).
Propriétés
IUPAC Name |
2-tridecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDJQYSKDIXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24938-91-8 | |
| Record name | Polyethylene glycol tridecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40860327 | |
| Record name | 2-(Tridecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with a pleasant odor; [CHRIS] Liquid; [Sigma-Aldrich MSDS] | |
| Record name | PEG-10 Tridecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(Tridecyloxy)ethanol | |
CAS RN |
38471-49-7, 24938-91-8 | |
| Record name | Ethylene glycol monotridecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38471-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecyl ethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Tridecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tridecyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-tridecyl-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECYL ETHYLENEGLYCOL MONOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KKG1IWMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-[4-[(Phenylmethyl)amino]phenyl]-1-piperazinyl]ethanone](/img/structure/B1214748.png)

![3-(4-morpholinyl)-N-[11-[2-(4-morpholinyl)-1-oxoethyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]propanamide](/img/structure/B1214753.png)

![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)





